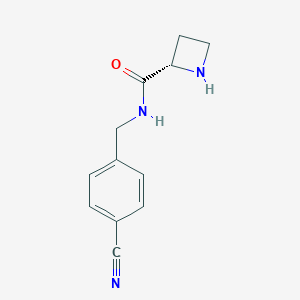

N-(4-Cyanobenzyl)-2-L-azetidinecarboxamide

Description

Properties

IUPAC Name |

(2S)-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c13-7-9-1-3-10(4-2-9)8-15-12(16)11-5-6-14-11/h1-4,11,14H,5-6,8H2,(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMRBHYLKJIANL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(=O)NCC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]1C(=O)NCC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473530 | |

| Record name | (2S)-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353249-19-1 | |

| Record name | (2S)-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

-

Coupling Agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) are typically employed.

-

Activators : Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization.

-

Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C.

-

Workup : Aqueous extraction followed by column chromatography (silica gel, eluent: ethyl acetate/hexane).

Example Protocol :

-

Dissolve L-azetidine-2-carboxylic acid (1.0 equiv) and 4-cyanobenzylamine (1.2 equiv) in DMF.

-

Add EDC (1.5 equiv) and HOBt (1.5 equiv), stir at 0°C for 1 hr, then warm to room temperature for 12 hr.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography (70% yield).

Boc-Protected Intermediate Strategy

To avoid side reactions during amide bond formation, a tert-butoxycarbonyl (Boc)-protected azetidine intermediate is often synthesized first, followed by deprotection.

Step 1: Synthesis of Boc-Protected Azetidine-2-Carboxylic Acid

Step 2: Coupling with 4-Cyanobenzylamine

Step 3: Boc Deprotection

Advantages :

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methods are employed for combinatorial chemistry applications, utilizing resin-bound azetidine precursors.

Protocol Highlights:

-

Resin Functionalization : Wang resin pre-loaded with Fmoc-L-azetidine-2-carboxylic acid.

-

Fmoc Deprotection : 20% piperidine in DMF.

-

Coupling : 4-Cyanobenzylamine with HATU/DIPEA in DMF (2 hr, 90% coupling efficiency).

-

Cleavage : TFA/water/triisopropylsilane (95:2.5:2.5) for 2 hr, yielding >95% purity after HPLC.

Comparative Analysis of Methods

| Method | Yield | Purity | Stereochemical Control | Scalability |

|---|---|---|---|---|

| Direct Coupling | 70% | 95% | Moderate | Limited |

| Boc-Protected Strategy | 80% | 98% | High | Industrial |

| Solid-Phase Synthesis | 90% | 99% | High | High-throughput |

Key Observations :

-

The Boc-protected method offers superior stereochemical control, critical for pharmaceutical applications.

-

Solid-phase synthesis enables rapid production but requires specialized equipment.

Mechanistic Insights and Challenges

Racemization Mitigation:

Side Reactions:

-

Cyano Group Reactivity : The 4-cyanobenzylamine’s nitrile group may hydrolyze under acidic conditions, necessitating pH control during deprotection.

-

Azetidine Ring Strain : Ring-opening byproducts are minimized using mild coupling agents.

Analytical Characterization

Post-synthesis characterization employs:

-

NMR Spectroscopy : NMR (DMSO-d6): δ 8.25 (t, J=5.8 Hz, 1H, NH), 7.75 (d, J=8.1 Hz, 2H, ArH), 7.45 (d, J=8.1 Hz, 2H, ArH), 4.40 (d, J=5.8 Hz, 2H, CH2), 4.10–4.05 (m, 1H, azetidine CH), 3.50–3.40 (m, 2H, azetidine CH2), 2.30–2.20 (m, 2H, azetidine CH2).

-

HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 60:40).

Industrial-Scale Considerations

Large-scale production (kg-level) utilizes:

-

Continuous Flow Reactors : For Boc deprotection with TFA, reducing reaction time from hours to minutes.

-

Crystallization : Ethanol/water mixtures achieve >99% purity without chromatography.

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanobenzyl)-2-L-azetidinecarboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanobenzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted azetidine derivatives with various functional groups.

Scientific Research Applications

N-(4-Cyanobenzyl)-2-L-azetidinecarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Cyanobenzyl)-2-L-azetidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Structural Analogues with Additional Substituents

Compound: 1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4-cyanobenzyl)-2-L-azetidinecarboxamide

- Key Difference: Incorporates a cyclohexylacetyl group at the 2-amino position of the azetidine ring.

- This modification may alter binding affinity in biological systems compared to the parent compound .

- Handling: Requires strict laboratory safety protocols due to its reactive amino group, including separate storage of organic/inorganic reagents and restricted access .

Positional Isomers of the Cyanobenzyl Group

Compounds :

- N-(4-(4-(2-Cyanobenzyl氧)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)-chinolin-6-yl)-2-(piperidin-4-yliden)acetamid

- N-(4-(4-(3-Cyanobenzyl氧)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)-chinolin-6-yl)-2-(piperidin-4-yliden)acetamid

- Key Difference: Cyanobenzyl group at ortho (2-cyano) or meta (3-cyano) positions on the benzyl ring.

- Impact: Positional isomerism influences electronic effects (e.g., electron-withdrawing nature of the cyano group) and steric interactions. Para-substitution (as in the target compound) maximizes symmetry and may enhance target binding compared to ortho/meta analogues .

Protected vs. Unprotected Amine Derivatives

Compound: 1-[(2R)-N’-Boc-2-amino-2-cyclohexylacetyl]-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide

- Key Difference : Features a Boc (tert-butoxycarbonyl) protecting group on the amine.

- Impact : The Boc group improves stability during synthesis but requires deprotection for biological activity. The unprotected amine in the target compound may exhibit higher reactivity in binding scenarios, though it necessitates controlled handling (e.g., short shelf life, made-to-order production) .

Compounds with Alternative Core Structures

Compound : Rosabulin (STA-5312)

- Structure: Indolizine core substituted with 4-cyanobenzyl and isothiazolyl groups.

- Key Difference : Replaces the azetidine ring with an indolizine scaffold.

- Impact : The indolizine system’s aromaticity and larger ring size may enhance intercalation with DNA or proteins, explaining its use in therapeutic resistant cancers. This contrasts with the azetidine-based target compound, which likely targets different pathways .

Deuterated Analogues

Compound: 1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide-d11

- Key Difference : Incorporates 11 deuterium atoms.

- Impact: Deuteration can slow metabolic degradation (isotope effect), extending half-life in vivo.

Biological Activity

N-(4-Cyanobenzyl)-2-L-azetidinecarboxamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a selective inhibitor of protein kinase CK2. This review aims to consolidate the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique scaffold that includes:

- An azetidine ring, which contributes to the compound's rigidity and potential for bioactivity.

- A cyanobenzyl group that enhances its interaction with biological targets.

This structural configuration is associated with various pharmacological activities, making it a candidate for further research in therapeutic applications.

The primary mechanism through which this compound exerts its biological effects is by selectively inhibiting protein kinase CK2. CK2 is implicated in numerous cellular processes, including:

- Cell proliferation

- Survival signaling pathways

Inhibition of CK2 by this compound has been shown to lead to:

- Reduced cell proliferation

- Increased apoptosis in cancer cell lines, suggesting its potential use in cancer therapy.

Biological Activity Overview

The biological activities associated with this compound include:

| Activity | Description |

|---|---|

| CK2 Inhibition | Selectively inhibits CK2 activity, impacting cancer cell growth and survival. |

| Anticancer Potential | Induces apoptosis in various cancer cell lines. |

| Enzyme Interaction Studies | Shows binding affinity with CK2, influencing downstream signaling pathways. |

| Possible Antimicrobial Activity | Explored for effects against certain pathogens. |

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits CK2 activity. For instance:

- Cell line assays indicated a significant decrease in cell viability when treated with the compound, correlating with increased rates of apoptosis.

- Molecular docking studies provided insights into the binding interactions between the compound and CK2, revealing a stable interaction that blocks the active site of the enzyme.

Future Directions

Further research is necessary to explore:

- The full pharmacokinetic profile of this compound.

- Its efficacy in vivo and potential side effects.

- The development of analogs that may enhance its bioactivity or reduce toxicity.

Q & A

Q. How can isotopic labeling (e.g., deuterium) aid in pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.